molecular formula C13H14ClFN2O B14903876 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide

5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide

Cat. No.: B14903876
M. Wt: 268.71 g/mol
InChI Key: VSBNODDNKFOKPK-UHFFFAOYSA-N
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Description

5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound’s molecular structure includes a benzamide core with chloro, cyano, and fluoro substituents, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro, cyano, and fluoro groups is achieved through specific reactions such as halogenation, cyanation, and fluorination. Common reagents used in these reactions include chlorine gas, cyanogen bromide, and fluorine gas. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of chloro and fluoro groups with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is employed in the development of agrochemicals and other industrial products due to its reactivity and stability.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide exerts its effects involves interactions with specific molecular targets The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects The pathways involved may include signal transduction, gene expression regulation, and metabolic processes

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-cyanopropyl)-1λ 3 -thia-3,4-diazacyclopenta-3,5-diene-2-carboxamide
  • 5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide stands out due to its specific substituents and their arrangement on the benzamide core. This unique structure imparts distinct reactivity and functionality, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further highlights its versatility and importance in scientific studies.

Properties

Molecular Formula

C13H14ClFN2O

Molecular Weight

268.71 g/mol

IUPAC Name

5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide

InChI

InChI=1S/C13H14ClFN2O/c1-3-17(8-9(2)7-16)13(18)11-6-10(14)4-5-12(11)15/h4-6,9H,3,8H2,1-2H3

InChI Key

VSBNODDNKFOKPK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C#N)C(=O)C1=C(C=CC(=C1)Cl)F

Origin of Product

United States

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